9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
Description
The compound 9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido-thieno-pyrimidinone core. Key structural elements include:
- A 9-methyl group on the pyrido ring, enhancing steric bulk and influencing solubility.
- A 4-(4-nitrophenyl)piperazine-1-carbonyl substituent at position 2, introducing an electron-withdrawing nitro group and a flexible piperazine linker.
Below, we compare this compound with structurally related analogues.
Properties
IUPAC Name |
10-methyl-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-3-2-8-26-19(14)23-20-17(21(26)28)13-18(32-20)22(29)25-11-9-24(10-12-25)15-4-6-16(7-5-15)27(30)31/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDRZQUSMBYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C22H19N5O4S
- Molecular Weight: 449.49 g/mol
- CAS Number: 690252-91-6
The compound features a complex structure that includes a pyrido-thieno-pyrimidine core, which is known for its diverse biological activities. The presence of a nitrophenyl group and a piperazine moiety enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of pyrido-thieno-pyrimidines exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The introduction of the piperazine and nitrophenyl groups may enhance these effects by increasing binding affinity to cancer-related targets .
2. Enzyme Inhibition
Compounds containing the pyrido-thieno-pyrimidine scaffold have shown promise as enzyme inhibitors. Specifically, they may act on various kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways. The structural diversity provided by the nitrophenyl and piperazine moieties allows for selective inhibition of these enzymes, potentially leading to therapeutic applications in treating cancers and inflammatory diseases .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies involving related piperazine derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of the nitrophenyl group is believed to contribute to this antimicrobial activity through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic processes .
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Cell Proliferation: Inducing apoptosis in cancer cells through activation of caspases.
- Enzyme Modulation: Altering enzyme activity involved in signaling pathways critical for tumor growth.
- Antimicrobial Action: Disruption of bacterial cell integrity or inhibition of key metabolic enzymes.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrido-thieno-pyrimidine frameworks. The structural characterization is crucial for understanding its biological activity and involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Key Steps in Synthesis:
- Formation of the Thieno-Pyrimidine Core : Initial reactions involve the condensation of appropriate precursors to form the thieno-pyrimidine structure.
- Introduction of the Piperazine Moiety : The piperazine ring is incorporated through a coupling reaction, which may involve activating groups to facilitate the bond formation.
- Nitrophenyl Substitution : The introduction of the nitrophenyl group enhances the compound's biological activity and solubility.
Biological Applications
The compound has shown promise in several areas of biological research:
Anticancer Activity
Studies have indicated that derivatives of pyrido-thieno-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Research has demonstrated that compounds within this class possess antimicrobial activity against a range of pathogens. The introduction of functional groups like nitrophenyl enhances their efficacy against bacterial strains .
Anti-inflammatory Effects
Pyrido-thieno-pyrimidine derivatives have been studied for their anti-inflammatory properties. They modulate inflammatory pathways and reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .
Neurological Applications
Given the presence of the piperazine moiety, there is potential for these compounds to act as modulators in neuropharmacology. They may influence neurotransmitter systems and could be explored for their effects on conditions such as anxiety and depression .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A study involving a related thieno-pyrimidine derivative demonstrated a reduction in tumor size in xenograft models when administered at specific dosages, highlighting its potential as an anticancer agent.
- Case Study 2 : Another investigation focused on the antimicrobial properties of nitrophenyl-substituted pyrimidines showed significant inhibition zones against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s thieno[2,3-d]pyrimidin-4-one core distinguishes it from analogues with pyrrolo-, pyrazino-, or imidazo-fused systems (Table 1).
Table 1: Core Heterocycle Comparison
Piperazine Substituent Modifications
The 4-nitrophenylpiperazine group in the target compound contrasts with ethyl-, methyl-, or fluorinated piperazine derivatives in analogues (Table 2).
Table 2: Piperazine Substituent Effects
Substituent Position and Linker Effects
The carbonyl bridge in the target compound’s piperazine substituent (position 2) contrasts with methylene or direct linkages in analogues (Table 3).
Table 3: Linker and Positional Effects
Physicochemical and Electronic Properties
- Solubility: The thieno ring’s sulfur atom may increase lipophilicity relative to pyrrolo or pyrazino cores, though the nitro group could counterbalance this via polarity .
- Conformational Flexibility : The carbonyl bridge in the target compound reduces rotational freedom compared to methylene-linked analogues, possibly improving target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
